Macranthoidin B

Description

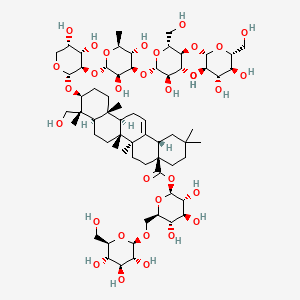

from flowers of Lonicera macranthoides Hand; structure given in first source

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKINZCVTEPSBCI-ZBXZRPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-88-2 | |

| Record name | Macranthoidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACRANTHOIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Macranthoidin B: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macranthoidin B is a complex triterpenoid (B12794562) saponin (B1150181) isolated primarily from the flower buds of various honeysuckle species, including Lonicera macranthoides, Lonicera japonica, and Lonicera confusa.[1][2][3] As a major bioactive component, it has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] This document provides a comprehensive technical overview of the chemical structure of this compound, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action through key signaling pathways.

Chemical Structure and Properties

This compound is classified as a triterpenoid saponin.[1][4] Its structure consists of a central pentacyclic triterpenoid aglycone, specifically a dihydroxyolean-12-en-28-oic acid, which is glycosidically linked to multiple sugar moieties at two different positions. A complex oligosaccharide chain is attached at the C-3 position, and another glucose-containing chain is ester-linked at the C-28 carboxyl group. This extensive glycosylation contributes significantly to its molecular weight and solubility.

The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate.[4]

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying properties of this compound.

| Property | Value |

| Molecular Formula | C₆₅H₁₀₆O₃₂ |

| Molecular Weight | 1399.52 g/mol |

| CAS Number | 136849-88-2 |

| Appearance | Off-white to light yellow powder[1] |

| Synonyms | Macranthoiside I |

| Solubility | ≥140 mg/mL in DMSO; ≥23.8 mg/mL in H₂O; ≥3.53 mg/mL in EtOH (with ultrasonication)[5] |

| Botanical Source | Lonicera macranthoides, Lonicera japonica, Lonicera confusa[1][2][3] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic purification, followed by analytical confirmation using HPLC and spectroscopic methods like NMR and Mass Spectrometry.

Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.

Caption: Workflow for this compound Extraction and Analysis.

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is typically performed using reverse-phase HPLC.

-

Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).

-

Column: C18 column (e.g., Ascentis-C18, 250 mm × 4.6 mm, 5 μm).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.4% aqueous acetic acid (Solvent B).[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Column Temperature: 35 °C.[4]

-

Injection Volume: 20 μL.[4]

-

Sample Preparation: The dried extract is dissolved in the initial mobile phase solvent, filtered through a 0.45 μm membrane, and injected into the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of this compound.

-

Objective: To confirm the identity and structure of the isolated compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Sample Preparation: A purified sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired. A representative ¹H-NMR spectrum for a this compound reference substance is available in the literature.[6]

-

2D NMR: For complete assignment, a suite of 2D experiments is typically required, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete assembly of the molecular structure.

-

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, which form the basis of its observed pharmacological effects.

Regulation of Drug Metabolism via PXR/CAR Activation

This compound has been shown to influence the metabolism of other drugs by inducing the expression of cytochrome P450 (CYP) enzymes. This occurs through the activation of the nuclear receptors PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor).

The mechanism involves this compound promoting the nuclear translocation of PXR and CAR.[7][8] Inside the nucleus, these receptors form active heterodimers with the Retinoid X Receptor alpha (RXRα).[8] This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A2 and CYP2C11, leading to their increased transcription and subsequent protein expression.[7][9]

Caption: this compound activation of PXR/CAR signaling pathway.

Anti-Inflammatory and Anti-Endometriosis Effects

Recent studies have demonstrated that this compound exerts potent anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[2][10] In the context of endometriosis, this compound was found to suppress the expression of COX-2 and subsequently reduce the production of PGE2.[2][10] This inhibition helps to restrain the epithelial-mesenchymal transition (EMT), a key process in the invasion and metastasis of endometriotic cells.[2][10]

Caption: Inhibition of the COX-2/PGE2 pathway by this compound.

Anticancer Activity

This compound has been identified as a potent inducer of apoptosis in cancer cells, particularly in colorectal cancer.[11] The proposed mechanism involves the modulation of key metabolic pathways within the cancer cells. This metabolic shift leads to an increase in the generation of Reactive Oxygen Species (ROS).[11] The resulting state of high oxidative stress triggers the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[11]

Quantitative Bioactivity Data

While extensive dose-response studies are still emerging, specific quantitative data from in vitro experiments have been reported. The following table summarizes key findings.

| Assay/Model System | Target / Effect Measured | Finding |

| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of epithelial marker (CDH1) | Increased expression at 250 μM this compound.[2][10] |

| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of mesenchymal markers (CDH2, VIM, TWIST, SNAIL, ZEB2) | Significantly reduced expression in the presence of this compound.[2][10] |

| Primary ESCs and HEC1-B Endometrial Cells | Gene expression of PTGS2 (COX-2) | Noticeable inhibitory effect observed after 24 hours of treatment.[2][10] |

| Colorectal Cancer Cells (HCT-116) | Metabolite Regulation | 31 out of 236 identified metabolites were significantly regulated, affecting carbohydrate, amino acid, and lipid metabolism.[11] |

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, characterized by a triterpenoid core and extensive glycosylation, underpins its diverse biological activities. The ability of this compound to modulate key signaling pathways—including the PXR/CAR pathway for drug metabolism, the COX-2/PGE2 pathway for anti-inflammatory effects, and ROS-mediated apoptosis in cancer—makes it a compelling candidate for further investigation in drug development. The experimental protocols outlined in this guide provide a robust framework for the consistent isolation, analysis, and characterization of this promising saponin. Future research should focus on elucidating more detailed dose-response relationships (IC₅₀ values) across various cell lines and disease models to fully realize its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis [frontiersin.org]

- 11. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Macranthoidin B: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Macranthoidin B, a bioactive saponin (B1150181) with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an exploration of its molecular mechanism of action in cancer therapy. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound is a triterpenoid (B12794562) saponin predominantly found in the plant species Lonicera macranthoides, a member of the honeysuckle family.[1][2][3] This species is a well-known Chinese herb, and its flower buds, commercially known as "Shanyinhua" or Lonicerae Flos, are the primary source for the extraction of this compound and other related saponins (B1172615).[1][2][4]

Lonicera macranthoides is geographically distributed across various provinces in China. The accumulation of this compound is particularly high in the flower buds of the plant.[2][4] Notably, a cultivated variety named 'Xianglei' has been developed, which offers a longer harvesting period and a higher yield of active compounds compared to its wild-type counterpart.[2]

Isolation and Purification of this compound

The isolation of this compound from Lonicera macranthoides involves a multi-step process encompassing extraction, separation, and purification. Various techniques, ranging from traditional solvent extraction to modern, highly efficient methods, have been developed and optimized.

Extraction Methodologies

Several methods have been employed for the extraction of this compound from the plant material. These include conventional techniques as well as more advanced, "green" extraction technologies.[5] A particularly effective and environmentally friendly method is the Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction (DES-UAE).[6][7][8] This technique has demonstrated a significant increase in extraction efficiency compared to traditional methods.[7]

Separation and Purification

Following extraction, the crude extract undergoes further separation and purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is a widely used and effective technique for the separation of saponins from the complex extract.[1] The final identification and purity assessment of the isolated this compound are typically performed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF/MS).[1]

Quantitative Data

The yield and purity of this compound can vary depending on the source material and the isolation method employed. The following tables summarize key quantitative data from published studies.

| Table 1: Yield of this compound and Dipsacoside B using DES-UAE | |

| Parameter | Value |

| Combined Yield (this compound and Dipsacoside B) | 101.82 ± 3.7 mg/g[6] |

| Source Material | Lonicera macranthoides |

| Extraction Method | Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) |

| Table 2: Purity of this compound after HSCCC Purification | |

| Parameter | Value |

| Purity of this compound | 95.1%[1] |

| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and analysis of this compound.

Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction

This protocol is adapted from a highly efficient method for extracting this compound.[6]

Materials and Reagents:

-

Dried and powdered Lonicera macranthoides plant material

-

Choline (B1196258) chloride

-

Ethylene (B1197577) glycol

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Add 40% (w/w) of water to the mixture.

-

Extraction:

-

Weigh a precise amount of the powdered plant material.

-

Add the prepared DES at a specific liquid-to-solid ratio (e.g., 22 mL/g).

-

Place the mixture in an ultrasonic bath.

-

Perform the extraction under the following optimized conditions:

-

Temperature: 51 °C

-

Time: 43 minutes

-

Ultrasonic Power: 280 W

-

-

-

Sample Processing:

-

After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

Filter the supernatant through a 0.45 µm membrane to obtain the crude extract for further purification.

-

High-Speed Counter-Current Chromatography (HSCCC) for Purification

This protocol outlines the separation and purification of this compound from the crude extract.[1]

Materials and Reagents:

-

Crude extract from Lonicera macranthoides

-

Ethyl acetate

-

n-butanol

-

Methanol

-

Deionized water

-

HSCCC instrument

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v).

-

HSCCC Operation:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate.

-

Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the solvent mixture.

-

Elute the column with the mobile phase.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluent.

-

Analyze the fractions using HPLC to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Visualizing the Process and Pathway

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound in Cancer Cells

This compound has been shown to exert its anti-tumor effects by inducing ROS-mediated apoptosis in cancer cells.[1][2][5] The following diagram illustrates the key molecular events in this signaling pathway.

Caption: Anti-tumor signaling pathway of this compound.

This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing essential information on the natural sourcing, isolation, and mechanism of action of this compound. The detailed protocols and visual diagrams are intended to facilitate further research and application of this promising natural compound.

References

- 1. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Survival strategies of cancer cells: the role of macropinocytosis in nutrient acquisition, metabolic reprogramming, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fb.cuni.cz [fb.cuni.cz]

- 6. karger.com [karger.com]

- 7. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macranthoside B Suppresses the Growth of Adenocarcinoma of Esophagogastric Junction by Regulating Iron Homeostasis and Ferroptosis through NRF2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of triterpenoid saponins like Macranthoidin B

An In-depth Technical Guide to the Biosynthesis of Triterpenoid (B12794562) Saponins (B1172615): The Macranthoidin B Pathway

Abstract

Triterpenoid saponins are a vast and structurally diverse class of plant specialized metabolites with significant applications in medicine and industry. This technical guide provides a comprehensive overview of the biosynthesis of these complex molecules, with a specific focus on this compound, an oleanane-type saponin (B1150181) found in the medicinal plant Lonicera macranthoides. We detail the complete biosynthetic pathway from primary metabolism to the final glycosylated product, explore the regulatory networks governing its production, present key quantitative data, and provide detailed experimental protocols for gene discovery and functional characterization. This document is intended for researchers, scientists, and drug development professionals engaged in plant biochemistry, natural product chemistry, and metabolic engineering.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are glycosidic compounds characterized by a 30-carbon aglycone backbone (a sapogenin) linked to one or more sugar chains.[1] These molecules are synthesized in plants as part of their defense mechanisms against pathogens and herbivores.[1] Their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities, makes them valuable targets for drug discovery and development.[2]

This compound is a potent oleanane-type triterpenoid saponin isolated from the flower buds of Lonicera macranthoides (Shanyinhua).[2] Its aglycone, hederagenin (B1673034), is a common pentacyclic triterpenoid.[3] The unique glycosylation pattern of this compound is critical to its biological activity. Recent genomic and transcriptomic studies on Lonicera macranthoides have begun to unravel the specific genetic and enzymatic machinery responsible for its production, revealing a highly expressed pathway compared to related species.[4]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs across different subcellular compartments, beginning with the cytosolic Mevalonate (MVA) pathway.[5]

Upstream Pathway: The Mevalonate (MVA) Route to 2,3-Oxidosqualene (B107256)

The journey begins with acetyl-CoA, which is converted through a series of enzymatic reactions into the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Two molecules of farnesyl pyrophosphate (FPP) are then condensed to form squalene (B77637), a C30 linear hydrocarbon. The final step of the upstream pathway is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase (SE). This molecule is the universal precursor for the synthesis of all triterpenoids and sterols in plants.[6]

The Branching Point: Formation of the β-Amyrin Skeleton

The cyclization of 2,3-oxidosqualene is the first committed and major diversifying step in triterpenoid saponin biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For oleanane-type saponins like this compound, the specific OSC involved is β-amyrin synthase (βAS), which masterfully folds and cyclizes the linear 2,3-oxidosqualene into the pentacyclic β-amyrin skeleton.[7][8] This step represents a critical branch point, diverting carbon flux away from primary metabolism (sterol biosynthesis) and into specialized saponin production.[7]

Aglycone Modification: The Role of Cytochrome P450s (CYPs)

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the immense structural diversity of triterpenoid aglycones.[1] For the biosynthesis of hederagenin, the aglycone of this compound, β-amyrin undergoes sequential oxidation at the C-28 position. This is typically a three-step oxidation from a methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (oleanolic acid), followed by hydroxylation at the C-23 position. The enzyme β-amyrin C-28 oxidase, a member of the CYP716A family, is known to catalyze the oxidation of the C-28 methyl group.[9]

Final Assembly: Glycosylation by UGTs

The final and crucial step in the biosynthesis of this compound is the attachment of sugar moieties to the hederagenin aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs).[1] These enzymes transfer sugar molecules from an activated UDP-sugar donor to specific hydroxyl groups on the sapogenin. This step not only enhances the solubility and stability of the molecule but is also fundamental to its biological activity. The complete glycosylation of hederagenin leads to the final this compound structure. While the specific UGTs involved in L. macranthoides are still under investigation, transcriptome analyses have identified numerous candidate UGT genes that are co-expressed with the upstream pathway genes.[4]

Regulation of Triterpenoid Saponin Biosynthesis

The production of triterpenoid saponins is tightly regulated at the transcriptional level, often in response to external stimuli such as pathogen attack or herbivory. Phytohormones, particularly methyl jasmonate (MeJA), act as key signaling molecules that elicit the expression of saponin biosynthetic genes.[5]

The MeJA signaling cascade leads to the activation of specific transcription factors (TFs). In various plants, TFs from the MYB, bHLH, and WRKY families have been shown to bind to the promoter regions of biosynthetic genes—such as βAS, CYP450s, and UGTs—and activate their transcription.[2][10] Integrated metabolomic and transcriptomic analyses in L. macranthoides have identified numerous TF candidates that are co-expressed with terpenoid biosynthesis genes, suggesting a complex regulatory network controlling the accumulation of this compound.[2]

Quantitative Analysis

Quantitative data on saponin biosynthesis is crucial for metabolic engineering and optimizing production. Studies on L. macranthoides have highlighted its high capacity for producing hederagenin-based saponins.

| Compound(s) Measured | Plant Material | Method | Yield (mg/g dry weight) | Reference |

| Hederagenin-based saponins | Flower buds | Metabolomics | ~86.01 | [4] |

| This compound & Dipsacoside B | Flower buds | Ultrasound-Assisted Deep Eutectic Solvent Extraction | 101.82 ± 3.7 | [11] |

Key Experimental Protocols

Elucidating the biosynthetic pathway of complex natural products like this compound requires a combination of modern molecular biology and analytical chemistry techniques.

Protocol: Gene Discovery via Comparative Transcriptomics

This protocol outlines a workflow to identify candidate genes involved in this compound biosynthesis by comparing gene expression in different tissues or developmental stages.[2][10]

-

Plant Material Collection: Collect samples from different developmental stages of L. macranthoides flowers (e.g., flower bud, white flower, golden flower). Flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction and QC: Extract total RNA from each sample using a plant RNA isolation kit. Assess RNA integrity (RIN > 7.0) and quantity using a bioanalyzer.

-

Library Preparation and Sequencing: Prepare stranded mRNA-Seq libraries from high-quality RNA. Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate >20 million paired-end reads per sample.

-

Bioinformatic Analysis:

-

QC and Trimming: Remove adapters and low-quality reads using tools like Trimmomatic.

-

Mapping: Align clean reads to a reference genome or a de novo assembled transcriptome using HISAT2 or STAR.

-

Quantification: Calculate gene expression levels as Fragments Per Kilobase of exon model per Million mapped fragments (FPKM) or Transcripts Per Million (TPM).

-

Differential Expression Analysis: Identify Differentially Expressed Genes (DEGs) between sample groups (e.g., flower bud vs. white flower) using DESeq2 or edgeR (criteria: |log2(FoldChange)| > 1 and p-adj < 0.05).

-

-

Candidate Gene Selection: Filter DEGs for genes annotated as β-amyrin synthase, cytochrome P450s, and UGTs. Prioritize candidates whose expression patterns correlate with the known accumulation patterns of this compound.

Protocol: Functional Characterization of a Candidate CYP450 in Nicotiana benthamiana

This protocol uses transient agroinfiltration to express a candidate P450 and test its ability to modify a triterpene substrate.[9]

-

Vector Construction: Synthesize the codon-optimized coding sequence of the candidate CYP450 and clone it into a plant transient expression vector (e.g., pEAQ-HT). Co-transformation with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Agrobacterium Transformation: Transform the resulting plasmids into Agrobacterium tumefaciens strain LBA4404.

-

Agroinfiltration: Grow cultures of Agrobacterium carrying the candidate CYP450, a CPR, and (if needed) an upstream enzyme like βAS. Resuspend the cells in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.5 for each construct. Infiltrate the mixture into the leaves of 4-5 week old N. benthamiana plants.

-

Incubation and Harvest: Grow the infiltrated plants for 5-7 days under standard conditions. Harvest the infiltrated leaf patches.

-

Metabolite Extraction: Homogenize the harvested leaves and perform an ethyl acetate (B1210297) extraction. Dry the organic phase and resuspend the residue in methanol.

-

LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the metabolite profiles of leaves expressing the candidate gene with empty-vector controls. Look for new peaks corresponding to the mass of the expected oxidized product (e.g., hydroxylated β-amyrin).

Protocol: Quantification of this compound using HPLC-ELSD

This protocol details a method for the quantitative analysis of this compound in plant extracts.[11]

-

Sample Preparation:

-

Accurately weigh ~0.5 g of dried, powdered plant material.

-

Extract with a suitable solvent (e.g., 50% methanol) using ultrasonication for 30-40 minutes.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

System: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Conditions: Drift tube temperature 80°C, nebulizer gas (Nitrogen) pressure 2.5 bar.

-

-

Quantification:

-

Prepare a stock solution of purified this compound standard.

-

Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 2.0 mg/mL).

-

Inject the standards and the prepared samples.

-

Plot the logarithm of the peak area against the logarithm of the concentration for the standards to create a linear calibration curve.

-

Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.

-

Conclusion and Future Outlook

The biosynthetic pathway of the oleanane-type saponin this compound follows the canonical route of plant triterpenoid synthesis: formation of a β-amyrin skeleton, followed by extensive oxidative decoration by CYP450s and subsequent glycosylation by UGTs. While the general framework is understood, the specific enzymes responsible for the later, diversifying steps in Lonicera macranthoides remain to be fully characterized.

Future research will focus on the functional validation of the candidate genes identified through transcriptomic studies. The complete elucidation of the pathway will enable the powerful tools of synthetic biology, allowing for the heterologous production of this compound and related compounds in microbial or plant chassis like yeast and N. benthamiana.[9][12] This will not only provide a sustainable and scalable source of this valuable medicinal compound but also open avenues for engineering novel saponin structures with improved therapeutic properties.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oleanane-Type Saponins Biosynthesis in Panax notoginseng via Transformation of β-Amyrin Synthase Gene from Panax japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 10. Integrated Transcriptomic and Metabolomic Analyses Reveal Key Genes Involved in Phenylpropanoid Metabolism in Lonicera macranthoides Flowers [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of Macranthoidin B

Introduction

Macranthoidin B is a naturally occurring triterpenoid (B12794562) saponin (B1150181) predominantly extracted from the flower buds of Lonicera macranthoides.[1][2] As a member of the hederagenin (B1673034) saponin class, it has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][3] Extensive research has highlighted its pharmacological potential, particularly in oncology, where it demonstrates significant anti-tumor effects both in vitro and in vivo.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, and key experimental findings related to this compound, tailored for researchers and professionals in drug development.

Pharmacological Properties and Biological Activities

This compound exhibits a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and hepatoprotective effects.[5] The most extensively studied property is its potent anti-cancer activity against various human cancer cell lines.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of a range of cancer cells in a dose- and time-dependent manner.[6] Its cytotoxic effects have been documented in ovarian cancer, colorectal cancer, cervical adenocarcinoma, breast cancer, and liver cancer, among others.[6][7][8][9]

Mechanism of Action

The anti-tumor activity of this compound is multifaceted, primarily driven by the induction of programmed cell death (apoptosis) and autophagy through the modulation of multiple intracellular signaling pathways.

-

Induction of Oxidative Stress: A core mechanism of this compound's action is the induction of excessive reactive oxygen species (ROS) generation within cancer cells.[6][7] This surge in intracellular ROS disrupts cellular homeostasis and triggers downstream signaling cascades that lead to cell death.[8][10] In colorectal cancer cells, this compound was found to increase superoxide (B77818) production, and in cervical cancer cells, its effects were mitigated by the ROS scavenger N-acetylcysteine (NAC).[7][8]

-

Mitochondria-Mediated Apoptosis: this compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1] This is characterized by a loss of mitochondrial membrane potential (MMP).[8][11] The compound alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequently activating the caspase cascade.[1] Key executioner caspases, including caspase-3 and caspase-9, are cleaved and activated, leading to the degradation of crucial cellular substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6][8]

-

Induction of Autophagy: In addition to apoptosis, this compound induces autophagy in cancer cells, as evidenced by the elevation of light chain 3 (LC3)-II, a key autophagy marker.[6] Studies in human ovarian cancer cells suggest that this autophagy is cytotoxic and may function as an upstream event to apoptosis.[6] Inhibiting autophagy was found to significantly decrease this compound-induced apoptosis.[6]

-

Modulation of Signaling Pathways:

-

ROS/AMPK/mTOR Pathway: this compound-induced ROS accumulation activates 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK).[6] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This inhibition contributes to both the induction of autophagy and apoptosis.[6]

-

PDK1/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt and its upstream kinase PDK1.[8] The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound suppresses survival signals and promotes apoptosis.[8]

-

Other Biological Activities

While less explored, saponins (B1172615) from Lonicera macranthoides, including this compound, are reported to possess anti-inflammatory, antioxidant, and hepatoprotective properties.[5] Extracts containing this compound have shown inhibitory effects on inflammatory factors such as NO, TNF-α, and IL-6.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| Various Cancer Cells | Multiple Types | 10 - 20 | Proliferation Assays | [1] |

| MCF-7 | Human Mammary Adenocarcinoma | 12.7 - 30.8 (Range for 4 saponins including this compound) | Cytotoxicity Assay | [9] |

| Hela | Cervical Cancer | Data not quantified | Proliferation Assays | [8] |

| A549 | Lung Cancer | Data not quantified | Cytotoxicity Assay | [9] |

| HepG2 | Liver Cancer | Data not quantified | Cytotoxicity Assay | [9] |

| HT29 | Colorectal Cancer | Data not quantified | Cytotoxicity Assay | [9] |

| Eca109 | Esophageal Carcinoma | Data not quantified | Cytotoxicity Assay | [9] |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |

| Nude Mice | Xenograft Tumors | 5 mg/kg | Remarkable decrease in tumor volume and weight compared to vehicle control. | [1] |

| Mice | Colorectal Cancer Xenografts | Not specified | Suppressed xenograft tumor growth. | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units | Administration | Reference |

| Lower Limit of Quantification (LLOQ) | 7.72 | ng/mL | Oral | [12] |

| Concentration-Time Profile | Double peaks observed | - | Oral | [12] |

| Recovery | > 70 | % | - | [12] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/CCK8)

This protocol is a general representation for assessing the effect of this compound on cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A2780, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Reagent Incubation: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. For CCK8, no solubilization step is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.[13]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the extent of apoptosis induced by this compound.[1][4]

-

Cell Treatment: Culture and treat cells with this compound as described above for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash them with ice-cold PBS, and centrifuge at low speed.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer within one hour.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[14]

Cell Cycle Analysis for Sub-G1 Peak

This protocol detects DNA fragmentation associated with late-stage apoptosis.[8][15]

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C for at least 2 hours.[11]

-

Staining: Rehydrate the cells with PBS and then stain with a PI solution containing RNase A for 30 minutes at room temperature.[11]

-

Data Acquisition: Analyze the DNA content of the cells by flow cytometry. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak, representing a hypodiploid DNA content.[15]

Western Blotting

This technique is used to measure changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[7][8]

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-mTOR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.[1]

-

Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice) housed under specific pathogen-free conditions.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.

-

Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg) or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for comparison.

Mandatory Visualization

Caption: ROS/AMPK/mTOR signaling pathway activated by this compound.

Caption: Inhibition of the pro-survival PDK1/Akt pathway by this compound.

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties. Its mechanism of action is centered on the induction of ROS-mediated apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including the ROS/AMPK/mTOR and PI3K/Akt axes. The quantitative data from both in vitro and in vivo studies support its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, explore its efficacy in a broader range of cancers, and assess its safety for potential clinical applications.

References

- 1. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [mdpi.com]

- 4. karger.com [karger.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Macranthoside B Induces Apoptosis and Autophagy Via Reactive Oxygen Species Accumulation in Human Ovarian Cancer A2780 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (MB) Promotes Oxidative Stress-Induced Inhibiting of Hepa1-6 Cell Proliferation via Selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fb.cuni.cz [fb.cuni.cz]

- 12. Liquid chromatography-mass spectrometry analysis of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays | PLOS One [journals.plos.org]

- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.tghn.org [media.tghn.org]

The Cytotoxic Effects of Macranthoidin B: A Technical Guide for Cancer Researchers

An In-depth Examination of Macranthoidin B's Anti-Cancer Properties, Signaling Pathways, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, a naturally occurring triterpenoid (B12794562) saponin, on various human cancer cell lines. This document details the quantitative data on its efficacy, the intricate signaling pathways it modulates, and the detailed experimental protocols for reproducing and expanding upon these findings.

Quantitative Assessment of Cytotoxicity

This compound (MB) has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several cell lines, indicating its potential as a broad-spectrum anti-cancer agent. The available data is summarized in the table below for easy comparison.

| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |

| Adenocarcinoma of the Esophagogastric Junction | SKGT-4 | 24 | 9.51[1] |

| 48 | 8.59[1] | ||

| OE-19 | 24 | 12.70[1] | |

| 48 | 8.47[1] | ||

| OE-33 | 24 | 10.98[1] | |

| 48 | 4.74[1] | ||

| Colorectal Cancer | HCT-116 | Data Not Available | Data Not Available |

| Cervical Cancer | HeLa | Data Not Available | Data Not Available |

| Breast Cancer | MCF7 | Data Not Available | Data Not Available |

| Glioblastoma | U87 | Data Not Available | Data Not Available |

| Lung Cancer | A549 | Data Not Available | Data Not Available |

| Liver Cancer | HepG2 | Data Not Available | Data Not Available |

| Ovarian Cancer | A2780 | Data Not Available | Data Not Available |

Note: While this compound has been shown to be effective against the cell lines listed as "Data Not Available," specific IC50 values were not found in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

ROS-Mediated Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS triggers a cascade of events leading to programmed cell death, or apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

This compound has also been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the activity of key proteins in this pathway, this compound further promotes apoptosis and inhibits tumor progression.

Detailed Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve MB, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Microcentrifuge tubes

-

Ice-cold PBS

Procedure:

-

Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., Caspase-3, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its mechanisms of action, primarily through the induction of ROS-mediated apoptosis and the inhibition of the PI3K/Akt survival pathway, make it a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide are intended to support researchers in validating and expanding upon these findings, ultimately contributing to the development of novel anti-cancer strategies.

References

An In-depth Technical Guide on the Anti-inflammatory and Immunomodulatory Effects of Macranthoidin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the flower buds of Lonicera macranthoides, has emerged as a compound of significant interest due to its potential therapeutic properties. Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides a comprehensive overview of the anti-inflammatory and immunomodulatory effects of this compound, with a focus on its impact on key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. Similarly, the immune system's intricate balance is crucial for host defense, and its modulation presents a therapeutic strategy for numerous pathologies. Natural products have long been a source of novel therapeutic agents, and saponins (B1172615), in particular, have demonstrated a wide range of pharmacological activities.[1] this compound, a hederagenin (B1673034) saponin, is a key bioactive constituent of Lonicera macranthoides.[2] While its anti-tumor effects are being increasingly studied, its anti-inflammatory and immunomodulatory potential is a growing area of research. This guide synthesizes the current knowledge on this compound's effects on inflammatory and immune responses.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Inhibition of the COX-2/PGE2 Pathway

A significant mechanism of this compound's anti-inflammatory action is its inhibition of the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway.[3] Overexpression of COX-2 is a hallmark of many inflammatory conditions, leading to increased production of PGE2, a potent inflammatory mediator.[4]

In Vitro Evidence:

In studies using primary endometriotic stromal cells and HEC1-B cells, this compound has been shown to downregulate the expression of COX-2 and subsequently reduce the levels of PGE2.[3][5] This effect was observed at both the mRNA and protein levels.[3][5]

In Vivo Evidence:

In a rat model of endometriosis, administration of this compound resulted in a significant reduction in the volume of ectopic lesions and was associated with the downregulation of the COX-2/PGE2 pathway in these tissues.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on the COX-2/PGE2 Pathway in Endometriotic Stromal Cells

| Cell Line | Treatment | Concentration | Outcome | Fold Change/Inhibition | Reference |

| Primary Endometriotic Stromal Cells | This compound | 24h IC50 based | ↓ COX-2 Protein | Not specified | [5] |

| Primary Endometriotic Stromal Cells | This compound | 24h IC50 based | ↓ PGE2 Levels | Not specified | [5] |

| HEC1-B Cells | This compound | 24h IC50 based | ↓ COX-2 Protein | Not specified | [5] |

| HEC1-B Cells | This compound | 24h IC50 based | ↓ PGE2 Levels | Not specified | [5] |

Table 2: In Vivo Effects of this compound on an Autograft Endometriosis Rat Model

| Treatment Group | Dosage | Outcome | Result | Reference |

| This compound | Not specified | ↓ Ectopic Lesion Volume | Significant reduction | [3] |

| This compound | Not specified | ↓ COX-2 Expression | Downregulation | [3] |

| This compound | Not specified | ↓ PGE2 Levels | Downregulation | [3] |

Immunomodulatory Effects of this compound

The immunomodulatory activities of saponins from Lonicera species have been reported, suggesting a potential role for this compound in modulating immune cell function.[1] However, direct evidence for this compound's effects on immune cells such as macrophages, T lymphocytes, and B lymphocytes is still emerging. Saponins, in general, have been shown to enhance the activity of immune cells and upregulate the expression of immunomodulatory molecules.[6]

Effects on Macrophages

Macrophages are key players in both innate and adaptive immunity, and their activation is a critical step in the inflammatory response. Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While direct studies on this compound's effect on these cytokines are limited, a related compound, Lonimacranthoide VI, also from Lonicera macranthoides, has been shown to reduce PGE2 production in LPS-stimulated RAW 264.7 macrophages.[7] Given that many saponins exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages, it is plausible that this compound shares these mechanisms.[8]

Effects on T and B Lymphocytes

The adaptive immune response is mediated by T and B lymphocytes. Some saponins have been shown to modulate T cell proliferation and cytokine production, as well as enhance B cell antibody production.[6][9] However, specific studies on the effects of this compound on T and B lymphocyte function are currently lacking. Research on extracts from Lonicera japonica has indicated an inhibitory effect on T cell proliferation, suggesting that the immunomodulatory effects of compounds from this genus can be complex.[10]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

COX-2/PGE2 Pathway

As previously detailed, this compound directly inhibits the COX-2/PGE2 pathway. This is a key mechanism for its anti-inflammatory action, particularly in the context of endometriosis.[3]

References

- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory effect of tea saponin in immune T-cells and T-lymphoma cells via regulation of Th1, Th2 immune response and MAPK/ERK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Macranthoidin B: A Deep Dive into its Antioxidant and Free Radical Scavenging Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from the flower buds of Lonicera macranthoides, has garnered significant interest within the scientific community for its potential therapeutic applications. While extracts of Lonicera macranthoides are known to possess a range of bioactive compounds, including those with antioxidant properties, the specific role of this compound in modulating oxidative stress is complex and appears to be context-dependent.[1][2] This technical guide provides an in-depth exploration of the current scientific literature on the antioxidant and free radical scavenging activity of this compound, with a particular focus on its pro-oxidant effects in cancer cell lines.

In Vitro Activity: A Pro-Oxidant Profile in Cancer Cells

Contrary to what might be expected from a compound derived from a plant with known antioxidant properties, current research indicates that this compound does not act as a traditional antioxidant in certain pathological contexts. Instead, it exhibits pro-oxidant activity, particularly in cancer cells, where it induces the generation of Reactive Oxygen Species (ROS) to trigger apoptosis.[3]

A study on hepa1-6 cells demonstrated that this compound treatment leads to a dose-dependent increase in ROS levels and malondialdehyde (MDA) content, a marker of lipid peroxidation.[4] Concurrently, a decrease in the levels and activity of key antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD) was observed.[4] This suggests that this compound may inhibit the endogenous antioxidant defense system of these cells, leading to a state of oxidative stress.

Similarly, in colorectal cancer cells, this compound has been shown to be a potent inducer of ROS-mediated apoptosis.[3] This effect is associated with the modulation of key metabolic pathways that enhance ROS generation.[3]

The following table summarizes the quantitative data from studies on the pro-oxidant effects of this compound.

| Cell Line | Parameter | Effect of this compound Treatment | Reference |

| hepa1-6 | ROS Levels | Significantly Increased | [4] |

| MDA Content | Elevated | [4] | |

| GSH Level | Decreased | [4] | |

| GSH-Px Activity | Decreased | [4] | |

| SOD Activity | Decreased | [4] | |

| HCT-116 (Colorectal Cancer) | ROS Generation | Increased | [3] |

It is important to note that while isolated this compound shows pro-oxidant activity in these cancer cell lines, extracts from Lonicera macranthoides containing a mixture of compounds, including phenolic acids and flavonoids, have demonstrated significant free radical scavenging abilities in DPPH and ABTS assays.[5][6] This highlights the importance of studying individual compounds to understand their specific contributions to the overall bioactivity of a plant extract.

Signaling Pathways in this compound-Induced Oxidative Stress

The pro-oxidant activity of this compound in cancer cells is linked to its ability to modulate specific signaling pathways that lead to ROS generation and subsequent apoptosis. The exact mechanisms are still under investigation, but current evidence points towards an interference with cellular metabolic and antioxidant defense pathways.

Standard Experimental Protocols for In Vitro Antioxidant Assays

For researchers interested in evaluating the antioxidant or pro-oxidant potential of this compound or other compounds, the following are detailed protocols for standard in vitro free radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared using the solvent instead of the sample solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

-

Generation of ABTS radical cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS working solution: Dilute the ABTS radical cation solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of the test compound.

-

Reaction: Add a small volume of the sample solution to the ABTS working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

-

IC50 Value: Determine the IC50 value from the dose-response curve.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide anion radicals (O2•−), which are generated in a non-enzymatic system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692), and the scavenging activity is measured by the decrease in formazan formation.

Methodology:

-

Reaction mixture preparation: Prepare a reaction mixture containing phosphate (B84403) buffer, NADH, NBT, and the test compound at various concentrations.

-

Initiation of reaction: Add PMS to the reaction mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

-

IC50 Value: Determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepdyve.com [deepdyve.com]

- 5. Quality Evaluation of Lonicerae Flos Produced in Southwest China Based on HPLC Analysis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-tumor activities of Macranthoidin B, a triterpenoid (B12794562) saponin (B1150181) isolated from Lonicera macranthoides. However, as of this review, specific studies detailing the direct antiviral properties of this compound are not prominently available in public research databases. This guide will, therefore, focus on the established antiviral activities of closely related triterpenoid saponins (B1172615), providing a framework for understanding the potential mechanisms and experimental evaluation of compounds like this compound.

Introduction to Triterpenoid Saponins as Antiviral Agents

Triterpenoid saponins are a class of naturally occurring glycosides found widely in the plant kingdom, including in the medicinal plant Lonicera macranthoides.[1] These compounds are known for a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[2] Hederagenin-based saponins from Lonicera macranthoides, which include this compound, have been noted for their strong antiviral functions.[3] The general antiviral capacity of saponins has been demonstrated against a multitude of viruses, including those responsible for respiratory illnesses.[4] Their mechanisms of action are diverse, ranging from direct interaction with viral components to modulation of host cellular signaling pathways.[4][5]

Quantitative Data on Antiviral Activity of Triterpenoid Saponins

While specific data for this compound is pending further research, studies on other triterpenoid saponins provide valuable quantitative insights into their antiviral potential. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀), which is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity of Saikosaponins against Human Coronavirus 229E (HCoV-229E)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Saikosaponin A | 8.6 | 228.1 | 26.5 |

| Saikosaponin B₂ | 1.7 | 383.3 | 225.5 |

| Saikosaponin C | 19.9 | > 500 | > 25.1 |

| Saikosaponin D | 13.2 | > 500 | > 37.9 |

(Data sourced from in vitro studies on MRC-5 cells)[4]

Table 2: Antiviral Activity of Various Saponins against Other Viruses

| Saponin Source | Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Tea Seed Saponins | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Marc-145 | 24.29 µg/mL | 59.86 µg/mL | 2.46 |

| Polyphylla Saponin I | Influenza A Virus (A/Puerto Rico/8/34) | MDCK | >40 µg/mL (91.4% inhibition at 40 µg/mL) | >50 µg/mL | Not Applicable |

(Data sourced from in vitro studies)[6][7]

Mechanisms of Antiviral Action

Triterpenoid saponins exert their antiviral effects through multiple mechanisms, often targeting different stages of the viral life cycle.

Inhibition of Viral Entry and Replication

A primary mechanism for many saponins is the disruption of the initial stages of viral infection.

-

Viral Binding and Penetration: Saikosaponins have been shown to inhibit human coronavirus infection by interfering with viral binding and penetration into host cells.[4] This can occur through direct interaction with viral envelope proteins or by modifying the host cell membrane.[4][5]

-